molecular formula C12H13N5O2S B11837748 1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid

1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B11837748
M. Wt: 291.33 g/mol
InChI Key: ZWPMFPLFMHVLHK-UHFFFAOYSA-N
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Description

1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of thiomorpholine, pyrazine, and imidazole rings

Preparation Methods

The synthesis of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiomorpholine ring, followed by the introduction of the pyrazine and imidazole moieties. Reaction conditions may involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

    Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It is used in the development of advanced materials with unique electronic, photonic, and catalytic properties.

Mechanism of Action

The mechanism of action of 1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

1-(3-Thiomorpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring instead of an imidazole ring, which may result in different chemical reactivity and biological activity.

    1-(3-Thiomorpholinopyrazin-2-yl)-1H-pyrrole-3-carboxylic acid:

    1-(3-Thiomorpholinopyrazin-2-yl)-1H-triazole-4-carboxylic acid: The triazole ring introduces additional nitrogen atoms, which can affect the compound’s coordination chemistry and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

1-(3-thiomorpholin-4-ylpyrazin-2-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C12H13N5O2S/c18-12(19)9-7-17(8-15-9)11-10(13-1-2-14-11)16-3-5-20-6-4-16/h1-2,7-8H,3-6H2,(H,18,19)

InChI Key

ZWPMFPLFMHVLHK-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=CN=C2N3C=C(N=C3)C(=O)O

Origin of Product

United States

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